Diethyl 1-(1-ethoxyethyl)hydrazine-1,2-dicarboxylate
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Overview
Description
Diethyl 1-(1-ethoxyethyl)hydrazine-1,2-dicarboxylate is a chemical compound with the molecular formula C10H20N2O6 It is known for its unique structure, which includes a hydrazine core substituted with ethoxyethyl and diethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 1-(1-ethoxyethyl)hydrazine-1,2-dicarboxylate can be synthesized through a multi-step process. One common method involves the reaction of diethyl hydrazine-1,2-dicarboxylate with ethyl vinyl ether under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include purification steps such as distillation or crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 1-(1-ethoxyethyl)hydrazine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Diethyl 1-(1-ethoxyethyl)hydrazine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 1-(1-ethoxyethyl)hydrazine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Diethyl hydrazine-1,2-dicarboxylate
- 1,2-Bis(ethoxycarbonyl)hydrazine
- 1,2-Hydrazinedicarboxylic acid, diethyl ester
Uniqueness
Diethyl 1-(1-ethoxyethyl)hydrazine-1,2-dicarboxylate is unique due to its ethoxyethyl substitution, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
32400-02-5 |
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Molecular Formula |
C10H20N2O5 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
ethyl N-(ethoxycarbonylamino)-N-(1-ethoxyethyl)carbamate |
InChI |
InChI=1S/C10H20N2O5/c1-5-15-8(4)12(10(14)17-7-3)11-9(13)16-6-2/h8H,5-7H2,1-4H3,(H,11,13) |
InChI Key |
YHBAENBCXGAWDE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)N(C(=O)OCC)NC(=O)OCC |
Origin of Product |
United States |
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